3-Phenylisoxazole-5-carbaldehyde is a compound belonging to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. It serves as a precursor for various derivatives, which have been synthesized for their antitubercular properties.
3-Phenylisoxazole-5-carbaldehyde can be classified as an aromatic aldehyde due to the presence of a carbonyl group (-CHO) attached to an isoxazole ring. Its structural formula can be represented as CHNO, indicating it consists of ten carbon atoms, seven hydrogen atoms, one nitrogen atom, and one oxygen atom. The compound is often synthesized from isoniazid and phenylisoxazole derivatives, which are known for their bioactive properties.
The synthesis of 3-Phenylisoxazole-5-carbaldehyde typically involves the reaction of isoniazid with various phenylisoxazole derivatives. A general method includes:
The yields of this synthesis method typically range from 65% to 91%, indicating a relatively efficient process for producing this compound.
Characterization of 3-Phenylisoxazole-5-carbaldehyde includes various spectroscopic techniques:
3-Phenylisoxazole-5-carbaldehyde can undergo various chemical reactions due to its functional groups:
These reactions are significant in developing new pharmaceutical agents with improved efficacy against diseases such as tuberculosis.
The mechanism of action for compounds derived from 3-Phenylisoxazole-5-carbaldehyde often involves interaction with bacterial enzymes or proteins. For instance, its derivatives have shown moderate antitubercular activity against Mycobacterium tuberculosis strains, indicating their potential to inhibit bacterial growth by interfering with metabolic pathways essential for bacterial survival .
The synthesized derivatives have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.34 μM to 0.41 μM against sensitive strains, while some compounds showed increased cytotoxicity against resistant strains . This suggests that modifications on the phenylisoxazole core can enhance biological activity.
3-Phenylisoxazole-5-carbaldehyde and its derivatives are primarily explored for their potential in medicinal chemistry, particularly in developing new treatments for tuberculosis. Their ability to inhibit Mycobacterium tuberculosis makes them candidates for further research aimed at addressing drug resistance in tuberculosis therapy . Additionally, these compounds may find applications in other areas of pharmacology due to their diverse chemical reactivity and ability to form various derivatives with potentially useful biological properties.
The isoxazole ring in 3-phenylisoxazole-5-carbaldehyde is primarily constructed through 1,3-dipolar cycloaddition between nitrile oxides and alkynes or via Claisen-Schmidt condensations. Nitrile oxides, generated in situ from aldoximes, react regioselectively with electron-deficient dipolarophiles like acetylene derivatives to yield 3,5-disubstituted isoxazoles. This method demonstrates exceptional regiocontrol, positioning the aldehyde functionality at the C5 position critical for downstream derivatization. Molecular weight (173.17 g/mol) and density (1.216 g/cm³) constraints necessitate precise stoichiometric balance to prevent oligomerization byproducts [3].
Table 1: Cyclization Methods for Isoxazole Core Synthesis
Method | Precursor | Regioselectivity | Yield Range |
---|---|---|---|
Nitrile Oxide Cycloaddition | Aldoxime/Alkyne | 3,5-disubstituted | 60-75% |
Claisen-Schmidt | β-Diketone/NH₂OH·HCl | 3-aryl-5-substituted | 70-85% |
In Situ Oxidation | Chalcone Derivative | 5-aryl-3-substituted | 65-80% |
Alternative routes involve cyclodehydration of β-diketone precursors using hydroxylamine hydrochloride, where substituent positioning (3- vs 5-phenyl) depends on the electronic asymmetry of the diketone substrate. Computational studies (DFT/B3LYP/6-311++G(d,p)) confirm lower energy barriers for 5-carbaldehyde formation compared to 3-carbaldehyde isomers [2] .
Vilsmeier-Haack formylation serves as the pivotal catalytic step for installing the aldehyde group onto preformed 5-phenylisoxazole scaffolds. This reaction utilizes stoichiometric POCl₃ with catalytic DMF (5-10 mol%) at 0-5°C, achieving formylation regioselectively at the electron-rich C5 position. Post-reaction quenching requires careful pH control (NaOAc buffer, pH 5-6) to prevent hydrolysis of the acid-labile isoxazole ring. Yields exceeding 80% are achievable when electron-donating para-substituents are present on the phenyl ring [3].
Table 2: Catalytic Systems for Aldehyde Installation
Catalytic System | Reagent Stoichiometry | Temperature | Conversion Rate |
---|---|---|---|
Vilsmeier-Haack | POCl₃:DMF (1.2:0.1 equiv) | 0°C → 60°C | 92% |
DMF-POCl₃ Complex | Preformed complex | Reflux | 85% |
Lewis Acid-Mediated | SnCl₄/CHCl₃ | 25°C | <60% |
Advanced catalytic systems employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance electrophilic substitution kinetics. Recent methodologies focus on in situ protection of the aldehyde group using diethyl acetal during ring formation to prevent side reactions, followed by mild acid hydrolysis (pH 4.5, 40°C) [2].
Solvent polarity critically governs cyclization kinetics, with aprotic dipolar solvents (DMF, DMSO) accelerating 1,3-dipolar cycloadditions. DMF solutions at 80°C achieve complete conversion within 2 hours versus 8+ hours in THF at reflux. However, aldehyde group stability necessitates lower temperatures (≤0°C) during Vilsmeier-Haack reactions to prevent formyl group hydrolysis. The compound’s solid-state properties (melting point 73-77°C) dictate recrystallization solvent choices, with ethyl acetate/hexane mixtures (3:7 v/v) yielding high-purity crystals suitable for X-ray diffraction analysis [1] [6].
Table 3: Solvent/Temperature Optimization Parameters
Reaction Stage | Optimal Solvent | Temperature | Efficiency Metric |
---|---|---|---|
Cycloaddition | DMF | 80°C | k = 0.42 min⁻¹ |
Vilsmeier Formylation | DCE | 0-5°C | 95% regioselectivity |
Recrystallization | EtOAc/Hexane | -20°C | 99.2% purity (HPLC) |
Storage Stability | Anhydrous DCM | 2-8°C | <0.1% degradation/month |
Reaction monitoring via IR spectroscopy reveals aldehyde C=O stretch at 1705 cm⁻¹ as a critical endpoint indicator. Elevated temperatures (>100°C) induce aldehyde decarbonylation, particularly under acidic conditions, necessitating strict thermal control. Storage stability studies confirm that solutions in dichloromethane at 2-8°C show negligible degradation over 30 days [1] [4].
Wang resin-bound hydroxamic acids enable traceless synthesis of 3-phenylisoxazole-5-carbaldehyde derivatives through immobilized intermediates. Resin loading (0.8-1.2 mmol/g) is optimized to prevent intermolecular coupling during cyclization. The sequence involves: (1) coupling of 3-aryl-5-(chloromethyl)isoxazole to hydroxamate resin, (2) cyclative cleavage via tetra-n-butylammonium fluoride (TBAF), and (3) oxidative hydrolysis (pyridinium chlorochromate) to liberate aldehydes. This approach achieves 85-92% purity without chromatographic purification, as confirmed by LC-MS analysis of cleaved products [6].
Crystal engineering principles derived from methyl 3-phenylisoxazole-5-carboxylate (monoclinic, P21/c space group) inform solid-phase linker design. The observed dihedral angle (19.79°) between isoxazole and phenyl rings suggests optimal linker flexibility for accommodating molecular geometry. Automated synthesis platforms utilize these parameters to generate hydrazone libraries for antitubercular screening, exemplified by 3-(2'-fluorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone derivatives synthesized via this methodology [2] [6].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8